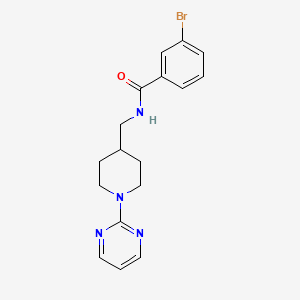

3-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide” is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, single crystals were developed for some compounds, and their structures were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .

Chemical Reactions Analysis

N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free . These results collectively indicated that there was a fierce competition between amidation and bromination, and iodine played an extremely important role in this C–C bond cleavage reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one of the compounds was reported as a white solid with a melting point of 246–248 °C .

科学的研究の応用

Antiviral Activity

Indole derivatives have demonstrated antiviral potential. For instance:

作用機序

Target of Action

Similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been noted to serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

It’s known that n-(pyridin-2-yl)amides were formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes at the molecular level.

Biochemical Pathways

The synthesis of similar compounds involves various reaction conditions and transformations , suggesting that this compound might also affect multiple biochemical pathways.

Result of Action

Similar compounds have shown varied medicinal applications , suggesting that this compound might also have potential therapeutic effects.

Action Environment

The synthesis of similar compounds involves different reaction conditions , suggesting that environmental factors might play a role in the compound’s action.

Safety and Hazards

While specific safety and hazard information for “3-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide” is not available, it’s important to handle all chemicals with appropriate safety precautions. For instance, a similar compound has hazard statements H315, H319, H335, indicating it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

将来の方向性

The future directions for “3-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide” and similar compounds could involve further development and evaluation of their biological activities. For example, some compounds were found to possess more cytotoxic activity than the reference drug (i.e., imatinib), indicating their potential for further development .

特性

IUPAC Name |

3-bromo-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN4O/c18-15-4-1-3-14(11-15)16(23)21-12-13-5-9-22(10-6-13)17-19-7-2-8-20-17/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKOCFBWPZWVDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2447481.png)

![3-[(2-Methylbutan-2-yl)amino]propanenitrile](/img/structure/B2447482.png)

![N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide](/img/structure/B2447487.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2447488.png)

![2-(1-Methylindol-3-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2447491.png)

![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2447493.png)

![N'-[2,6-bis(trifluoromethyl)pyridin-4-yl]-2,6-dichlorobenzohydrazide](/img/structure/B2447494.png)

![Ethyl 2-(4-ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2447495.png)

![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]quinoline-4-carboxamide](/img/structure/B2447501.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2447503.png)